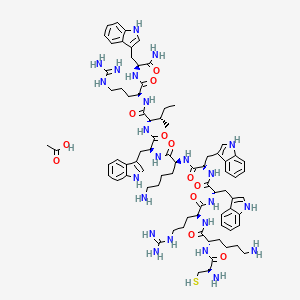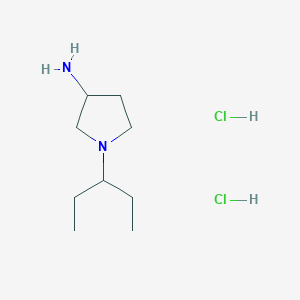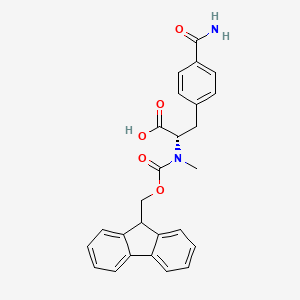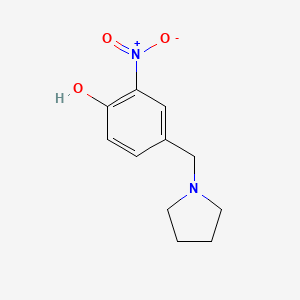![molecular formula C15H10F4O3 B14770875 2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14770875.png)
2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is a complex organic compound characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it a valuable building block in organic synthesis and various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents to couple aryl halides with aryl boronic acids .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using high-purity reagents, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the CO2 group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and catalysts such as palladium for coupling reactions. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
Applications De Recherche Scientifique
2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid serves as a versatile building block in organic synthesis. Researchers use it to introduce the trifluoromethoxy group into various molecules, enhancing their chemical properties. This compound is also used in the development of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethoxy groups enhances its lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-2-(trifluoromethoxy)acetic acid
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
- 3-(Trifluoromethoxy)phenylboronic acid
Uniqueness
2-(5-Fluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C15H10F4O3 |
|---|---|
Poids moléculaire |
314.23 g/mol |
Nom IUPAC |
2-[4-fluoro-2-[3-(trifluoromethoxy)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O3/c16-11-5-4-10(7-14(20)21)13(8-11)9-2-1-3-12(6-9)22-15(17,18)19/h1-6,8H,7H2,(H,20,21) |
Clé InChI |
AWKWCUHAIBWCAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(2-((2'-Benzhydryl-5-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-4-chlorophenyl)acetamide](/img/structure/B14770814.png)
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)


![2-Azabicyclo[2.2.0]hexan-5-ol](/img/structure/B14770860.png)


